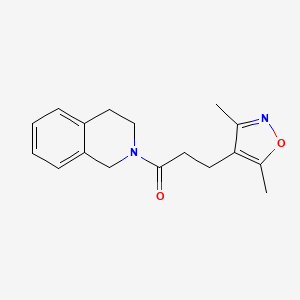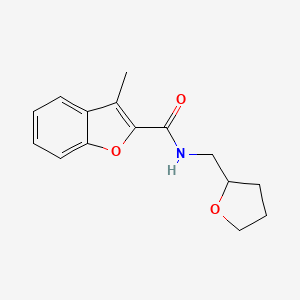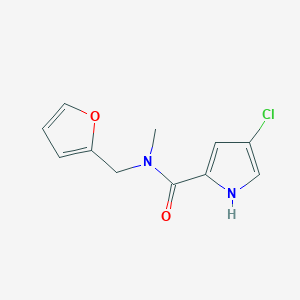
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one, also known as DOP, is a chemical compound that has been widely studied for its potential applications in biomedical research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is not fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may inhibit the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. Another proposed mechanism is that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may activate cell death pathways in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can reduce inflammation, protect cells from oxidative stress, and induce cell death in cancer cells. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of research areas.
One limitation of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one in lab experiments is that its exact mechanism of action is not fully understood. Additionally, the effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one may vary depending on the specific cell type or tissue being studied.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one. One area of interest is further investigation of its potential as a neuroprotective agent. Studies could focus on the specific mechanisms by which 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one protects cells from oxidative stress and inflammation, as well as its potential therapeutic applications in neurodegenerative diseases.
Another potential area of research is the development of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one as an anti-cancer therapy. Studies could focus on optimizing the synthesis method of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one and investigating its efficacy in animal models of cancer.
Finally, further research could be conducted to better understand the biochemical and physiological effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one, as well as its potential limitations and side effects. This could lead to the development of more targeted and effective therapies based on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one.
Synthesemethoden
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can be achieved through a multistep process. One common method involves the reaction of 2-amino-1,2,3,4-tetrahydroisoquinoline with 3,5-dimethyl-4-(2-bromoacetyl)oxazole in the presence of a base. This reaction produces the intermediate 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-bromoacetyl)-3,5-dimethyl-1,2-oxazole, which can then be further reacted with a reducing agent to yield 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has been studied for its potential applications in a variety of scientific research areas. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can protect cells from oxidative stress and reduce inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another area of research has focused on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one's potential as an anti-cancer agent. Studies have shown that 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one can induce cell death in a variety of cancer cell lines, making it a promising candidate for further investigation as a cancer therapy.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-16(13(2)21-18-12)7-8-17(20)19-10-9-14-5-3-4-6-15(14)11-19/h3-6H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINSGSBRPNVECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[Cycloheptyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457597.png)
![3-[3-[(3-Bromophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B7457605.png)

![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
![N-[1-(3,4-diethoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7457639.png)
![(2-fluorophenyl)-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7457643.png)

![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-ethylbenzimidazol-2-one](/img/structure/B7457713.png)